
Butyl 3-amino-4-(piperidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-amino-4-(piperidin-1-yl)benzoate, also known as Boc-Pip, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Boc-Pip is a derivative of benzoic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Butyl 3-amino-4-(piperidin-1-yl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects
Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been shown to inhibit the activity of kinases, which are enzymes that transfer phosphate groups from ATP to other molecules. Inhibition of proteases and kinases can have various physiological effects, including the inhibition of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate is also stable under various conditions, making it suitable for long-term storage. However, Butyl 3-amino-4-(piperidin-1-yl)benzoate has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. Butyl 3-amino-4-(piperidin-1-yl)benzoate also has limited solubility in water, which can limit its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research. One potential direction is the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors for specific enzymes, including proteases and kinases. Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors can have potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics with improved properties, including increased stability and bioavailability.
Conclusion
In conclusion, Butyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been used as a building block in the synthesis of various compounds, including peptidomimetics. Butyl 3-amino-4-(piperidin-1-yl)benzoate has been shown to inhibit the activity of various enzymes, including proteases and kinases, and has potential applications in the treatment of various diseases. While Butyl 3-amino-4-(piperidin-1-yl)benzoate has several advantages for lab experiments, it also has some limitations, including its cost and limited solubility in water. There are several future directions for the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate in scientific research, including the development of Butyl 3-amino-4-(piperidin-1-yl)benzoate-based inhibitors and the use of Butyl 3-amino-4-(piperidin-1-yl)benzoate as a building block for the synthesis of peptidomimetics.
Métodos De Síntesis
Butyl 3-amino-4-(piperidin-1-yl)benzoate is synthesized through a multi-step process that involves the reaction of piperidine with 3-nitrobenzoic acid, followed by reduction and subsequent reaction with butyl chloroformate. The final product is purified through crystallization to obtain pure Butyl 3-amino-4-(piperidin-1-yl)benzoate.
Aplicaciones Científicas De Investigación
Butyl 3-amino-4-(piperidin-1-yl)benzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including peptidomimetics, which are compounds that mimic the structure and function of peptides. Butyl 3-amino-4-(piperidin-1-yl)benzoate has also been used in the synthesis of inhibitors for various enzymes, including proteases and kinases.
Propiedades
Nombre del producto |
Butyl 3-amino-4-(piperidin-1-yl)benzoate |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
butyl 3-amino-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-11-20-16(19)13-7-8-15(14(17)12-13)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11,17H2,1H3 |
Clave InChI |
MEAIVXUKYWHQLJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



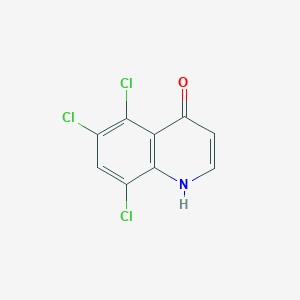
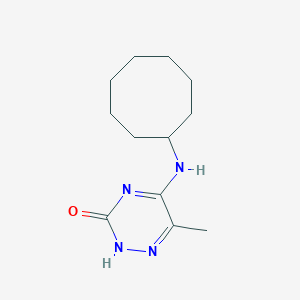
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
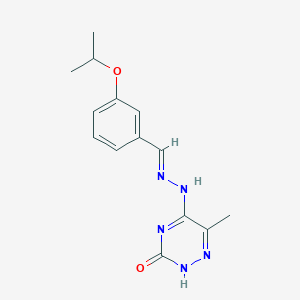

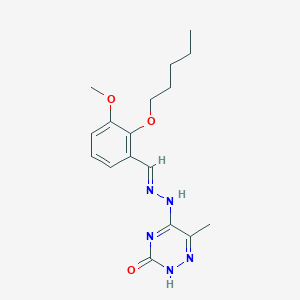
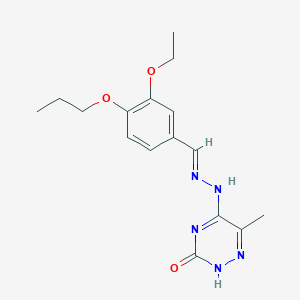
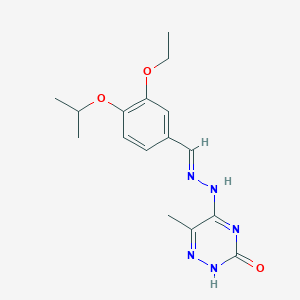
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)